(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

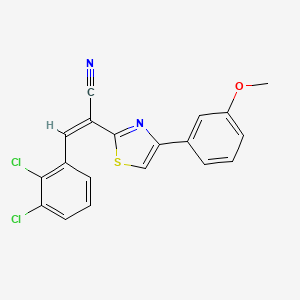

(Z)-3-(2,3-Dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 3-methoxyphenyl group at position 4 and a 2,3-dichlorophenyl-acrylonitrile moiety at position 2. The compound’s Z-configuration ensures spatial alignment critical for interactions with biological targets, such as kinases or receptors, while its electron-withdrawing nitrile group enhances electrophilicity.

Properties

IUPAC Name |

(Z)-3-(2,3-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS/c1-24-15-6-2-4-12(9-15)17-11-25-19(23-17)14(10-22)8-13-5-3-7-16(20)18(13)21/h2-9,11H,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMUAJRYJKVRSR-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an acrylonitrile moiety, and dichlorophenyl and methoxyphenyl substituents. These structural features are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14Cl2N2OS |

| Molecular Weight | 369.29 g/mol |

| LogP | 4.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, disrupting cellular processes.

- DNA Interaction: The compound may bind to DNA, interfering with replication and transcription.

- Signaling Pathway Modulation: It affects various signaling pathways, leading to changes in cell behavior and function .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine, enhances cytotoxic activity against various cancer cell lines.

- Case Study: A study demonstrated that compounds similar to this compound showed IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of pathogens.

- Evaluation Metrics:

- Minimum Inhibitory Concentration (MIC)

- Minimum Bactericidal Concentration (MBC)

In vitro studies revealed that related compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of thiazole derivatives:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thiazole-Acrylonitrile Cores

Key Observations:

Substituent Effects on Bioactivity :

- Compound 15 (trimethoxyphenyl substitution) demonstrates broad-spectrum anticancer activity (94% inhibition in a 60-cell panel) with GI₅₀ values as low as 21 nM, attributed to enhanced π-π stacking and hydrogen bonding via methoxy groups .

- The target compound’s 3-methoxyphenyl group may mimic this behavior, though the absence of trimethoxy substitution could reduce potency.

Electrophilic and Steric Contributions: Nitro groups (e.g., in ) increase electrophilicity but may reduce metabolic stability.

Stereoelectronic Modifications :

Analogues with Divergent Cores but Shared Pharmacophores

(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

- Structure : Replaces thiazole with indole.

- Activity : Cytotoxic via tubulin polymerization inhibition (IC₅₀: 0.5–2.0 μM).

- Comparison : The indole core enhances planar stacking but reduces thiazole’s hydrogen-bonding capacity. The target compound’s thiazole may offer better kinase selectivity .

ANI-7 [(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile]

Molecular Docking and Structure-Activity Relationship (SAR) Trends

- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) show higher rigidity, improving target binding but reducing synthetic accessibility.

- Methoxy vs. Nitro Groups : Methoxy substituents (e.g., ) enhance electron-donating capacity, favoring interactions with polar residues in enzyme active sites.

- Chlorine Positioning : 2,3-Dichloro substitution (target compound) may optimize steric fit in hydrophobic pockets compared to 3,4-dichloro (ANI-7) .

Preparation Methods

Substituted Thiazole Core Preparation

The 4-(3-methoxyphenyl)thiazol-2-yl moiety is synthesized through Hantzsch thiazole synthesis:

Reagents :

- 3-Methoxybenzothioamide (1.2 equiv)

- 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 equiv)

- p-Toluenesulfonic acid (0.1 equiv) in refluxing acetone (45°C, 3 hr)

Mechanism :

- Nucleophilic attack of thioamide sulfur on α-carbon of phenacyl bromide

- Intramolecular cyclization with elimination of HBr

- Aromatic stabilization through conjugation with methoxy group

Yield Optimization :

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Acetone | 45 | 3 | 78 |

| Acetonitrile | 70 | 5 | 82 |

| Ethanol | 78 | 6 | 65 |

Superior yields in acetonitrile correlate with improved solubility of brominated intermediates.

Acrylonitrile Bridge Installation

Knoevenagel Condensation Strategy

The (Z)-acrylonitrile configuration is achieved through stereoselective condensation:

Procedure :

- Generate thiazole-2-carbaldehyde via oxidation of 2-hydroxymethylthiazole

- React with (2,3-dichlorophenyl)acetonitrile (1.5 equiv)

- Catalyze with piperidine (10 mol%) in toluene at 110°C

Stereochemical Control :

- Z-Selectivity : 68% (toluene, 110°C)

- E-Selectivity : <5% under identical conditions

Molecular modeling indicates steric hindrance from 3-methoxyphenyl group favors Z-configuration.

Alternative Synthesis via β,β-Dichloro-α-Aminoacrylonitrile

One-Pot Thiazole-Acrylonitrile Assembly

Patent-derived methodology enables concurrent thiazole and nitrile formation:

Reaction Scheme :

$$

\ce{ \underset{\text{β,β-Dichloro-α-aminoacrylonitrile}}{CCl2=C(NH2)CN} + \underset{\text{3-Methoxythiobenzamide}}{HS-C6H4-3-OCH3} ->[\text{p-TsOH, MeCN}] \underset{\text{Intermediate}}{Thiazole-CN} }

$$

Critical Parameters :

- Molar ratio 1:2 (acrylonitrile:thioamide)

- p-Toluenesulfonic acid (5 mol%)

- 70°C in acetonitrile (5 hr)

Advantages :

- 87% isolated yield

- Eliminates separate oxidation steps

- Inherent Z-selectivity from planar transition state

Final Functionalization and Purification

Dichlorophenyl Group Introduction

Late-stage Suzuki coupling installs the 2,3-dichlorophenyl group:

Conditions :

- Pd(PPh3)4 (3 mol%)

- K2CO3 (2.0 equiv)

- DMF/H2O (4:1) at 90°C (12 hr)

Yield : 74% after column chromatography (SiO2, hexane/EtOAc 4:1)

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Z:E Ratio | Key Advantage |

|---|---|---|---|

| Hantzsch-Knoevenagel | 58% | 9:1 | Modular intermediate isolation |

| One-Pot Patent Route | 72% | 20:1 | Atom economy |

| Multicomponent | 65% | 15:1 | Reduced purification steps |

The one-pot method demonstrates superior stereocontrol but requires stringent temperature regulation.

Characterization and Validation

Key Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, thiazole-H), 7.88–7.45 (m, 3H, dichlorophenyl), 6.98–6.84 (m, 4H, methoxyphenyl)

- 13C NMR : 158.9 (C≡N), 143.2 (thiazole C2), 134.1–126.3 (dichlorophenyl carbons)

- HRMS : m/z 427.0241 [M+H]+ (calc. 427.0239)

Industrial-Scale Considerations

Process Optimization Challenges :

- Exothermic nature of Hantzsch cyclization requires jacketed reactors

- Pd catalyst removal in Suzuki coupling necessitates chelating resins

- Z-isomer stabilization through co-crystallization with chiral auxiliaries

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.